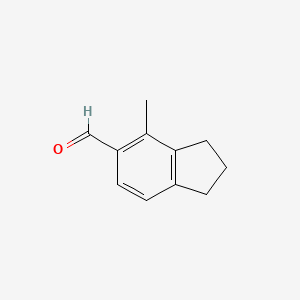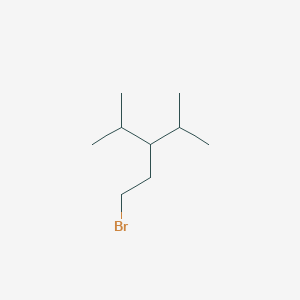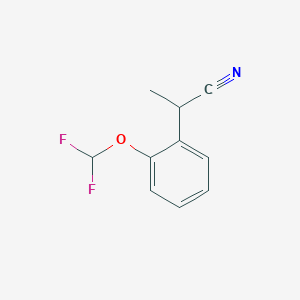
2-(2-(Difluoromethoxy)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO and a molecular weight of 197.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2-(Difluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Scientific Research Applications
2-(2-(Difluoromethoxy)phenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
2-(2-(Difluoromethoxy)phenyl)propanenitrile can be compared with other similar compounds, such as:
2-(2-Methoxyphenyl)propanenitrile: This compound lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
2-(2-(Trifluoromethoxy)phenyl)propanenitrile: The presence of an additional fluorine atom in the trifluoromethoxy group can significantly alter the compound’s properties, making it more hydrophobic and potentially more potent in biological assays.
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7(6-13)8-4-2-3-5-9(8)14-10(11)12/h2-5,7,10H,1H3 |
InChI Key |
XRDOASLDBJNZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
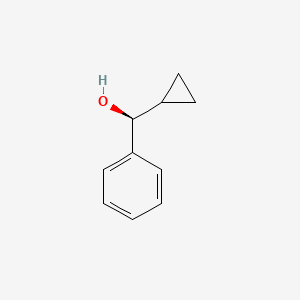
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
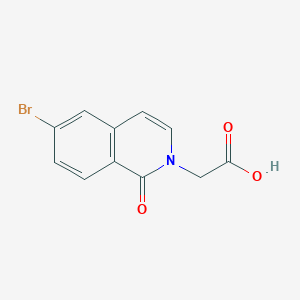
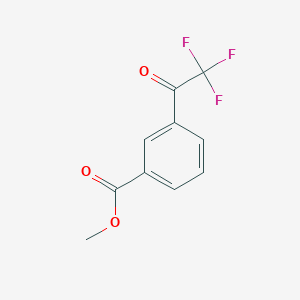
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
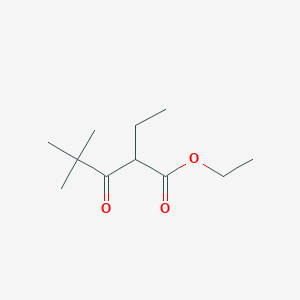
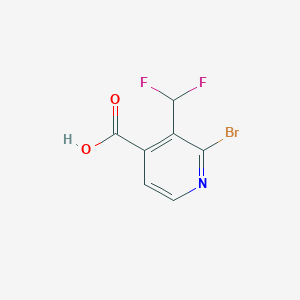
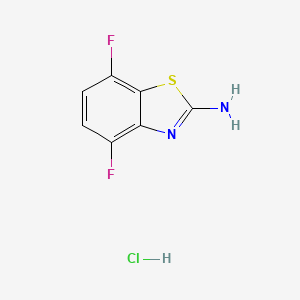
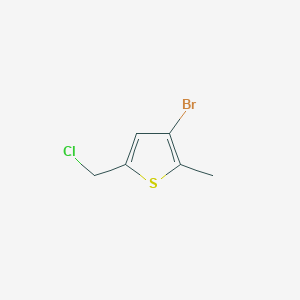
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
